AZD5462

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C30H41FN2O6 |

|---|---|

Poids moléculaire |

544.7 g/mol |

Nom IUPAC |

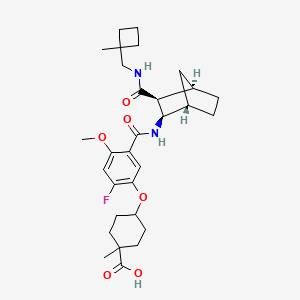

4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1 |

Clé InChI |

LYUYYIGCZIZIGF-SRHODNEWSA-N |

SMILES isomérique |

CC1(CCC1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |

SMILES canonique |

CC1(CCC1)CNC(=O)C2C3CCC(C3)C2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD5462

This technical guide provides a comprehensive overview of the core mechanism of action of AZD5462, a novel, orally administered, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.[1][2][3] As a G protein-coupled receptor (GPCR), the activation of RXFP1 by this compound initiates a cascade of intracellular signaling events that are associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects.[4][5] This positions this compound as a promising therapeutic agent for heart failure.[1][2][3][4][5]

Target Profile and Selectivity

The primary molecular target of this compound is the Relaxin Family Peptide Receptor 1 (RXFP1).[4][5] Preclinical studies have demonstrated the high selectivity of this compound for RXFP1. It has shown no significant activity at the seven closest related GPCRs (at concentrations greater than 10µM) and does not interact with targets in the CEREP safety panel, indicating a favorable off-target profile.[6]

Signaling Pathways

Upon binding to RXFP1, this compound activates a downstream signaling cascade that largely mirrors that of the native ligand, relaxin H2.[1][2][3] This includes the activation of pathways leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7] However, a key distinction in the signaling profile of this compound is that it does not appear to modulate the cAMP second messenger response that is typically associated with relaxin H2-mediated RXFP1 activation.[1][2][3][8] This suggests that this compound may function as a biased agonist, selectively engaging specific downstream signaling arms. The activation of RXFP1 is also linked to the Gαi2-protein/PI3Kß/γ/Nitric Oxide-coupled pathway, which contributes to vascular relaxation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Species | pEC50 | EC50 (nM) | Reference |

| cAMP Production | CHO | Human | 7.7 | 20 | [9] |

| cAMP Production | HEK-293 | Human | 7.4 | 40 | [9] |

| cAMP Production | HEK-293 | Cynomolgus Monkey | 7.4 | 40 | [9] |

| cAMP Production | CHO | Rat | 5.29 | 5130 | [9] |

| cGMP Production | - | - | - | 50 | [7] |

| ERK Phosphorylation | - | - | - | 6.3 | [7] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose (IV) | Dose (Oral) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | T1/2 (IV) (h) | T1/2 (Oral) (h) | Oral Bioavailability (%) | Reference |

| Rat | 2 mg/kg | 1 mg/kg | 24 | 0.98 | 0.23 | 1.2 | 2.9 | 58 | [9] |

| Cynomolgus Monkey | 2 mg/kg | 5 mg/kg | 9.1 | 0.56 | 0.94 | 4.7 | 7.2 | 12 | [9] |

Table 3: Safety and Metabolism Data for this compound

| Parameter | Result | Species | Reference |

| CYP450 Enzyme Inhibition | No risk | - | [4][6] |

| TDI (CYP3A4/5) | No risk | - | [4][6] |

| hERG Toxicity | No risk | - | [4][6] |

| Ames Toxicity | No risk | - | [4][6] |

| Human Plasma Protein Binding (unbound fraction) | 4.3% | Human | [7] |

| Metabolic Stability (Clint) | 23 µL/min/mg | Human Liver Microsomes | [7] |

| Metabolic Stability (Clint) | 4.8 µL/min/10^6 cells | Human Hepatocytes | [7] |

| Metabolic Stability (Clint) | 11 µL/min/10^6 cells | Rat Hepatocytes | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency Assays (cAMP and ERK Phosphorylation)

While the exact proprietary protocols from AstraZeneca are not publicly available, a general methodology for such assays can be described as follows:

Objective: To determine the potency of this compound in activating RXFP1 signaling in vitro.

Materials:

-

Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human, cynomolgus monkey, or rat RXFP1.

-

Cell culture medium and supplements.

-

This compound and reference compounds.

-

Commercially available cAMP assay kits (e.g., HTRF, ELISA).

-

Antibodies for detecting phosphorylated ERK (pERK) and total ERK for Western blotting or AlphaLISA.

-

Lysis buffers and reagents for protein extraction and quantification.

Protocol for cAMP Assay:

-

Cell Seeding: Plate the RXFP1-expressing cells in 96- or 384-well plates and culture overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol for ERK Phosphorylation Assay:

-

Cell Seeding and Serum Starvation: Plate the cells as described above. Prior to compound treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a short duration (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Detection of pERK: Analyze the levels of pERK and total ERK in the cell lysates using Western blotting or a high-throughput method like AlphaLISA.

-

Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the logarithm of the this compound concentration and determine the EC50 value.

In Vivo Efficacy Study in a Cynomolgus Monkey Model of Heart Failure

Objective: To evaluate the therapeutic potential of this compound in a relevant large animal model of heart failure with reduced ejection fraction (HFrEF).[9]

Animal Model: Aged, obese cynomolgus monkeys with diagnosed HFrEF.[9]

Treatment:

Key Parameters Measured:

-

Cardiac Function: Left Ventricular Ejection Fraction (LVEF) measured at baseline and at specified time points post-treatment (e.g., weeks 9, 13, and 17).[1][2][3][4]

-

Hemodynamics: Heart rate and mean arterial blood pressure.[1][2][3][4]

Protocol Outline:

-

Animal Selection and Acclimatization: Select aged, obese cynomolgus monkeys with confirmed HFrEF and acclimatize them to the study conditions.

-

Baseline Measurements: Perform baseline assessments of cardiac function (e.g., via echocardiography to measure LVEF) and hemodynamic parameters.

-

Randomization and Treatment: Randomize the animals to receive either vehicle control or this compound orally for 8 weeks.

-

Monitoring: Monitor the animals for general health and any adverse effects throughout the study.

-

Follow-up Assessments: Conduct follow-up measurements of LVEF, heart rate, and mean arterial blood pressure at weeks 9, 13, and 17.[1][2][3][4]

-

Data Analysis: Compare the changes in the measured parameters between the this compound-treated group and the control group.

Clinical Development and Future Directions

This compound has successfully completed Phase I clinical trials in healthy volunteers, where it was found to be generally well-tolerated.[1][2][3][4] These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[10] A Phase IIb clinical trial in patients with stable chronic heart failure is planned to further evaluate the efficacy of this compound in improving cardiac function in this patient population.[4][5] The development of an oral RXFP1 agonist like this compound holds significant promise as a novel therapeutic approach for the chronic management of heart failure.[1][2][3]

References

- 1. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]

- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]

- 10. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: AZD5462 and its Binding Affinity to the RXFP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally available, small-molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As the cognate receptor for the peptide hormone relaxin, RXFP1 is a key player in various physiological processes, including the regulation of cardiovascular, renal, and fibrotic diseases. The development of a potent and selective oral agonist like this compound holds significant promise for therapeutic interventions in conditions such as heart failure.[3][4][5] This technical guide provides a comprehensive overview of the binding characteristics and functional activity of this compound at the RXFP1 receptor, detailing the experimental methodologies used for its characterization and the associated signaling pathways.

This compound and RXFP1 Interaction: An Allosteric Mechanism

This compound modulates RXFP1 activity through an allosteric mechanism.[1][2] Unlike the endogenous orthosteric ligand, relaxin, which binds to the extracellular domain of the receptor, this compound interacts with a distinct allosteric binding site.[6][7] This interaction does not involve direct competition with relaxin for its binding site.[8] Instead, this compound binding induces a conformational change in the receptor that leads to its activation and the initiation of downstream signaling cascades. Cryo-electron microscopy studies have revealed that this compound and the native relaxin hormone bind to different surfaces on the RXFP1 receptor, leading to divergent signaling outputs.[9]

Quantitative Data on this compound Activity

The functional potency of this compound has been determined through various in vitro assays that measure the downstream consequences of RXFP1 activation. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Type |

| cAMP Production EC50 | 17 nM | CHO / HEK293 | Functional Assay |

| cGMP Production EC50 | 50 nM | Not Specified | Functional Assay |

| ERK Phosphorylation EC50 | 6.3 nM | Not Specified | Functional Assay |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

RXFP1 Signaling Pathways

Activation of the RXFP1 receptor by an agonist such as this compound initiates a complex network of intracellular signaling pathways. As a G protein-coupled receptor (GPCR), RXFP1 can couple to multiple G proteins, leading to the activation of various downstream effectors. The primary signaling pathway involves the activation of adenylyl cyclase (AC) via Gαs, leading to an increase in intracellular cyclic AMP (cAMP). However, RXFP1 signaling is multifaceted and can also involve other pathways, including the activation of nitric oxide synthase (NOS) and the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

Experimental Protocols

The characterization of this compound's interaction with the RXFP1 receptor involves a combination of binding and functional assays.

Allosteric Modulator Binding Assay (Radioligand Binding)

Due to the allosteric nature of this compound, a standard competitive binding assay is not suitable for determining its affinity. Instead, a radioligand binding assay is employed to measure the effect of this compound on the binding of a radiolabeled orthosteric ligand (e.g., [125I]-relaxin) to the RXFP1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human RXFP1 (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled orthosteric ligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data to determine the effect of this compound on the binding of the radiolabeled orthosteric ligand. This can reveal if this compound enhances or diminishes the binding of the native ligand and allows for the calculation of the allosteric cooperativity factor (α).

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in the RXFP1 signaling pathway.

Protocol:

-

Cell Culture: Culture cells stably expressing RXFP1 (e.g., CHO or HEK293) in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Plot the cAMP levels against the this compound concentration to generate a dose-response curve and determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound treatment.

Protocol:

-

Cell Culture and Starvation: Culture suitable cells in a multi-well plate and then serum-starve them to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to extract cellular proteins.

-

Detection of Phospho-ERK: Detect the levels of phosphorylated ERK (p-ERK) and total ERK using a method such as Western blotting or an in-cell Western assay with specific antibodies.

-

Quantification and Normalization: Quantify the p-ERK signal and normalize it to the total ERK signal to account for variations in cell number and protein loading.

-

Data Analysis: Plot the normalized p-ERK levels against the this compound concentration to determine the EC50 value.

Conclusion

This compound represents a significant advancement in the field of RXFP1-targeted therapeutics. Its characterization as a potent, orally available allosteric agonist provides a strong foundation for its continued development for the treatment of cardiovascular and fibrotic diseases. The data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and drug development professionals working on RXFP1 and related therapeutic areas. Further investigation into the precise nature of its allosteric interaction and the full spectrum of its signaling bias will undoubtedly provide deeper insights into the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. gpcrs-drugdiscovery.com [gpcrs-drugdiscovery.com]

AZD5462: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally bioavailable, small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). As a selective modulator of this G-protein coupled receptor (GPCR), this compound holds significant promise for the treatment of heart failure and other cardiovascular diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Mechanism of Action

This compound mimics the action of the endogenous ligand, relaxin H2, by binding to an allosteric site on RXFP1. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A crucial characteristic of this compound is its nature as a biased agonist. While it activates a similar panel of downstream pathways as relaxin H2, it notably does not modulate relaxin H2-mediated cyclic adenosine (B11128) monophosphate (cAMP) responsiveness.[1][2][3] This biased signaling profile may offer a therapeutic advantage by selectively engaging desired pathways while avoiding potential side effects associated with broad receptor activation.

Quantitative Analysis of In Vitro Efficacy

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity.

| Assay Type | Parameter | Cell Line | Value |

| cAMP Production | EC50 | Not Specified | 17 nM |

| cGMP Production | EC50 | Not Specified | 50 nM |

| ERK Phosphorylation | EC50 | Not Specified | 6.3 nM |

| cAMP Production | pEC50 | Human CHO | 7.7 |

| cAMP Production | pEC50 | Human HEK-293 | 7.4 |

| cAMP Production | pEC50 | Cynomolgus HEK-293 | 7.4 |

| cAMP Production | pEC50 | Rat CHO | 5.29 |

Table 1: In Vitro Potency and Efficacy of this compound. This table summarizes the half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) for this compound in various functional assays. Data sourced from[4].

Downstream Signaling Pathways

Upon activation of RXFP1 by this compound, a cascade of intracellular events is initiated. The primary signaling pathways implicated are detailed below.

Extracellular Signal-Regulated Kinase (ERK) Pathway

One of the key pathways activated by this compound is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway is crucial for cell growth, differentiation, and survival.

Nitric Oxide (NO) - Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway

This compound also stimulates the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. NO, in turn, activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and has anti-fibrotic effects.

Divergence from Relaxin H2: The cAMP Pathway

A key differentiator of this compound is its lack of modulation of relaxin H2-mediated cAMP production. While relaxin H2 can couple to both Gs (stimulatory) and Gi (inhibitory) G-proteins, leading to a complex regulation of adenylyl cyclase and cAMP levels, this compound appears to be a biased agonist that does not engage the Gs-cAMP axis in the same manner.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the downstream signaling of this compound.

cAMP Production Assay (HTRF-based)

This protocol outlines a common method for measuring intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To quantify the effect of this compound on intracellular cAMP production in cells expressing RXFP1.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing human RXFP1

-

Cell culture medium (e.g., Ham's F12, DMEM)

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Forskolin (for Gαi-coupled receptor assays)

-

This compound

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Culture RXFP1-expressing cells to ~80% confluency. On the day of the assay, harvest cells and resuspend in assay buffer (e.g., PBS with 1 mM IBMX).

-

Cell Plating: Dispense the cell suspension into a 384-well white microplate at a pre-optimized density (e.g., 1500 cells/well).

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Determine EC50 values by fitting the data to a four-parameter logistic equation.

Phospho-ERK1/2 Assay (AlphaScreen SureFire-based)

This protocol describes a method for quantifying the phosphorylation of ERK1/2 using the AlphaScreen SureFire technology.

Objective: To measure the effect of this compound on ERK1/2 phosphorylation in RXFP1-expressing cells.

Materials:

-

CHO or HEK-293 cells stably expressing human RXFP1

-

Cell culture medium

-

Serum-free medium

-

This compound

-

AlphaScreen SureFire phospho-ERK1/2 assay kit (e.g., from PerkinElmer)

-

384-well white microplates (ProxiPlate)

-

AlphaScreen-compatible plate reader

Procedure:

-

Cell Seeding: Seed RXFP1-expressing cells into a 96-well cell culture plate and grow to confluence.

-

Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for a defined period (e.g., 4 hours to overnight).

-

Compound Stimulation: Add serial dilutions of this compound to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Remove the medium and add the SureFire lysis buffer to each well. Incubate for 10-15 minutes with gentle shaking.

-

Lysate Transfer: Transfer the cell lysates to a 384-well ProxiPlate.

-

Detection: Add the AlphaScreen Acceptor and Donor beads to the lysates.

-

Incubation: Incubate the plate for 2 hours at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Normalize the data and calculate EC50 values using a four-parameter logistic fit.

Cynomolgus Monkey Model of Heart Failure

Preclinical efficacy of this compound was evaluated in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).

Objective: To assess the in vivo therapeutic potential of this compound to improve cardiac function.

Model: Aged, obese cynomolgus monkeys with naturally occurring HFrEF.

Procedure:

-

Animal Selection: Identify animals with HFrEF based on echocardiographic assessment of left ventricular ejection fraction (LVEF).

-

Treatment: Administer this compound orally once daily for a specified duration (e.g., 8 weeks).

-

Monitoring: Perform regular echocardiograms to assess cardiac function, including LVEF, stroke volume, and cardiac output. Monitor heart rate and blood pressure via telemetry.

-

Data Analysis: Compare cardiac parameters before, during, and after treatment to evaluate the therapeutic effect of this compound.

Key Findings: Treatment with this compound resulted in robust improvements in functional cardiac parameters, including LVEF, without significant changes in heart rate or mean arterial blood pressure.[1][2][3]

Conclusion

This compound is a promising novel therapeutic agent for heart failure that acts as a biased allosteric agonist of RXFP1. Its distinct signaling profile, characterized by the activation of the ERK and NO-cGMP pathways without modulating relaxin H2-mediated cAMP responses, highlights a sophisticated mechanism of action. The preclinical data in a relevant large animal model of heart failure further support its potential clinical utility. This technical guide provides a foundational understanding of the downstream signaling pathways of this compound for researchers and drug development professionals in the cardiovascular field. Further investigation into the nuances of its biased agonism will continue to elucidate its full therapeutic potential.

References

- 1. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

AZD5462 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AZD5462, a selective, orally bioavailable allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). This compound is currently under investigation as a potential therapeutic for heart failure. This document outlines the medicinal chemistry evolution from early leads to the clinical candidate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

This compound is a novel small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including anti-fibrotic and anti-inflammatory properties, making it a promising target for the treatment of heart failure.[3][4] The development of an oral small-molecule agonist like this compound represents a significant advancement over the administration of recombinant relaxin peptides.[5][6]

The discovery of this compound originated from the high-throughput screening hit ML290, which was subsequently optimized to the potent but metabolically unstable compound AZ7976.[2][3] Further medicinal chemistry efforts focused on improving metabolic stability and pharmacokinetic properties led to the identification of this compound.[2][7]

Structure-Activity Relationship (SAR)

The optimization of the lead compound ML290 to the clinical candidate this compound involved systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The key structural changes included the removal of a metabolically labile SF5 substituent and the replacement of a phenyl ring with an aliphatic fragment to reduce the LogD.[8]

Quantitative SAR Data

The following table summarizes the in vitro potency of this compound and its precursors in various cell lines. Potency is expressed as pEC50 from cAMP accumulation assays.

| Compound | Human CHO-K1 RXFP1 pEC50 | Human HEK293 RXFP1 pEC50 | Cynomolgus HEK293 RXFP1 pEC50 | Rat CHO-K1 RXFP1 pEC50 |

| This compound | 7.7 | 7.4 | 7.4 | 5.29 |

Data sourced from BioWorld.[9]

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in rats and cynomolgus monkeys, demonstrating its suitability for oral administration.

| Species | Dose (IV, mg/kg) | Dose (PO, mg/kg) | CL (mL/min/kg) | Vd (L/kg) | T½ (IV, h) | T½ (PO, h) | Cmax (µM/L) | Oral Bioavailability (%) |

| Rat | 2 | 1 | 24 | 0.98 | 1.2 | 2.9 | 0.23 | 58 |

| Cynomolgus Monkey | 2 | 5 | 9.1 | 0.56 | 4.7 | 7.2 | 0.94 | 12 |

Data sourced from BioWorld.[9]

Mechanism of Action and Signaling Pathway

This compound is an allosteric agonist of RXFP1.[7][10] It activates a similar panel of downstream signaling pathways as the native ligand, relaxin H2.[2][3] However, a key distinction is that this compound does not modulate relaxin H2-mediated cAMP second messenger responsiveness.[2][3][7] The activation of RXFP1 by relaxin and its small-molecule agonists is complex, involving G-protein coupling and subsequent activation of various downstream effectors.

The diagram below illustrates the proposed signaling pathway of RXFP1 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. AZD-5462 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound / AstraZeneca [delta.larvol.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]

- 9. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to AZD5462: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally available, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed as a potential therapeutic for heart failure, this compound mimics the physiological effects of relaxin, a naturally occurring hormone with vasodilatory, anti-fibrotic, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, intended to support further research and development efforts in the field of cardiovascular disease.

Chemical Properties

This compound is a complex small molecule with the following key identifiers and physicochemical properties:

| Property | Value | Source |

| IUPAC Name | cis-4-(2-Fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[[(1-methylcyclobutyl)methyl]carbamoyl]bicyclo[2.2.1]heptan-2-yl]carbamoyl]phenoxy)-1-methylcyclohexane-1-carboxylic acid | [5] |

| CAS Number | 2787501-83-9 | [3][6][7][8] |

| Molecular Formula | C30H41FN2O6 | [6][7][8] |

| Molecular Weight | 544.66 g/mol | [5][6] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO (>50 mg/mL), slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml). Insoluble in water. | [7][9][10] |

| Storage | For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year. | [9] |

Synthesis of this compound

The development of a scalable synthesis for this compound was a significant undertaking, evolving from the optimization of a less stable and poorly soluble precursor, AZ7976.[1][11] The manufacturing process for multi-kilogram quantities of this compound is based on a convergent synthesis strategy, which involves the preparation of three key fragments followed by their assembly.

A notable publication in the Journal of Medicinal Chemistry details the discovery and development of this compound, with the full synthetic procedures available in the supporting information.[12] The large-scale synthesis is characterized by several innovative chemical transformations:

-

C-H Borylation: An iridium-catalyzed C-H borylation is employed in the synthesis of the phenol (B47542) fragment, providing an efficient and scalable method for introducing the boronic ester functionality.

-

Organocatalytic Desymmetrization: To establish the required stereochemistry of the enantiopure [2.2.1] bicyclic fragment, an organocatalytic desymmetrization approach is utilized.

-

Curtius Rearrangement: A Curtius rearrangement is a key step in the synthesis of one of the fragments, enabling the conversion of a carboxylic acid to an amine.

The overall synthetic approach is designed to be robust and high-yielding, avoiding chromatographic purification in the final steps to facilitate large-scale production.

Biological Activity and Signaling Pathway

This compound functions as a selective allosteric agonist of the RXFP1 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, relaxin, and modulates the receptor's activity. By activating RXFP1, this compound initiates a signaling cascade that is highly similar to that of human relaxin H2.[11]

The activation of RXFP1 by this compound leads to the stimulation of downstream signaling pathways that are crucial for its therapeutic effects. These include:

-

Cyclic Adenosine Monophosphate (cAMP) Production: this compound has been shown to stimulate cAMP production in cell-based assays.[8]

-

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The compound also enhances the phosphorylation of ERK, another important downstream signaling molecule.[8]

-

PI3K and Nitric Oxide Signaling: The signaling pathways activated by relaxin, and mimicked by this compound, are known to involve the phosphatidylinositol 3-kinase (PI3K) pathway and the production of nitric oxide, which contribute to its vasodilatory and anti-fibrotic effects.[4]

The following diagram illustrates the proposed signaling pathway of this compound:

Caption: Signaling pathway of this compound via the RXFP1 receptor.

Experimental Protocols

The biological activity and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo experiments.

In Vitro Assays

-

Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells engineered to express the human RXFP1 receptor are commonly used.

-

cAMP and cGMP Production Assays: These assays are performed to quantify the ability of this compound to stimulate the production of these second messengers. The EC50 values for cAMP and cGMP production have been reported to be 17 nM and 50 nM, respectively.[8]

-

ERK Phosphorylation Assay: Western blotting or other immunoassays are used to measure the level of phosphorylated ERK in response to this compound treatment. The EC50 for ERK phosphorylation enhancement is 6.3 nM.[8]

In Vivo Studies

-

Animal Models: Studies have been conducted in rats and cynomolgus monkeys.[11] The cynomolgus monkey model is particularly relevant for assessing the therapeutic potential in a species with cardiovascular physiology similar to humans.

-

Pharmacokinetic Analysis: The pharmacokinetic profile of this compound has been evaluated following both intravenous and oral administration to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Efficacy Studies: In a heart failure model in cynomolgus monkeys, chronic treatment with this compound resulted in significant improvements in cardiac function, including an increase in left ventricular ejection fraction, without adversely affecting heart rate or blood pressure.[11]

Clinical Trials

This compound has progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[11] These studies involve single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[13]

The following diagram outlines a general workflow for the preclinical evaluation of a compound like this compound:

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of heart failure. Its well-characterized chemical properties, scalable synthesis, and selective agonism of the RXFP1 receptor make it a compelling candidate for further clinical development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will be invaluable for researchers and drug developers working to advance this and similar molecules for the benefit of patients with cardiovascular diseases.

References

- 1. AZD-5462 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 5. AZD-5462 | CAS 2787501-83-9 | RXFP1 relaxin receptor agonist | Sun-shinechem [sun-shinechem.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | 2787501-83-9 | MOLNOVA [molnova.com]

- 9. selleckchem.com [selleckchem.com]

- 10. excenen.com [excenen.com]

- 11. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

The Discovery and Development of AZD5462: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), currently in clinical development for the treatment of heart failure. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of the relevant biological pathways and development workflows.

Introduction

Heart failure remains a significant global health challenge with high rates of morbidity and mortality. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target due to the pleiotropic effects of its endogenous ligand, relaxin-2, which include vasodilation, anti-fibrotic, and anti-inflammatory properties. This compound was developed as a small molecule mimetic of relaxin-2, aiming to provide a convenient oral therapy for chronic heart failure management.

Discovery and Optimization

The journey to this compound began with the high-throughput screening identification of the small molecule ML290. Subsequent optimization efforts led to the development of a more potent but metabolically unstable and poorly soluble agonist, AZ7976. Through a focused medicinal chemistry campaign, this compound was identified, demonstrating improved pharmacokinetic properties and a favorable safety profile, ultimately leading to its selection as a clinical candidate.

Mechanism of Action

This compound functions as a selective allosteric agonist of RXFP1. Upon binding, it activates downstream signaling pathways traditionally associated with relaxin-2, including the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK).

RXFP1 Signaling Pathway

The activation of RXFP1 by this compound initiates a cascade of intracellular events. The receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Additionally, this compound has been shown to induce the phosphorylation of ERK1/2, another key signaling node involved in cellular processes such as growth and differentiation.

Quantitative Data Summary

In Vitro Potency

The potency of this compound was assessed in various cell-based assays.

| Assay | Cell Line | Species | Parameter | Value | Reference |

| cAMP Production | CHO | Human | pEC50 | 7.7 | [1] |

| cAMP Production | HEK-293 | Human | pEC50 | 7.4 | [1] |

| cAMP Production | HEK-293 | Cynomolgus Monkey | pEC50 | 7.4 | [1] |

| cAMP Production | CHO | Rat | pEC50 | 5.29 | [1] |

| cAMP Production | - | - | EC50 | 17 nM | [2] |

| cGMP Production | - | - | EC50 | 50 nM | [2] |

| ERK Phosphorylation | - | - | EC50 | 6.3 nM | [2] |

Preclinical Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in rats and cynomolgus monkeys.[1]

| Species | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | IV Half-life (h) | Oral Half-life (h) | Oral Bioavailability (%) |

| Rat | IV | 2 | 24 | 0.98 | - | 1.2 | - | - |

| Rat | Oral | 1 | - | - | 0.23 | - | 2.9 | 58 |

| Monkey | IV | 2 | 9.1 | 0.56 | - | 4.7 | - | - |

| Monkey | Oral | 5 | - | - | 0.94 | - | 7.2 | 12 |

Human Pharmacokinetics (Phase I Study)

A first-in-human, single-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

| Study Part | Dose | Tmax (median, h) | Terminal Half-life (geometric mean, h) |

| Single Ascending Dose (SAD) | 20 - 1000 mg | 0.53 - 1.75 | 3 - 6 |

| Multiple Ascending Dose (MAD) | 40 - 500 mg BID for 10 days | Not Reported | Not Reported |

Exposure to this compound increased more than proportionately with the dose.

Safety and Selectivity

This compound has demonstrated a favorable safety profile with no significant off-target effects observed in preclinical safety panels. It showed no risk of CYP450 enzyme inhibition, no time-dependent inhibition of CYP3A4/5, no hERG toxicity, and no Ames toxicity.[3][4]

Experimental Protocols

While the specific, detailed protocols from the primary research are not publicly available, the following sections describe the general methodologies for the key experiments based on standard practices.

cAMP Production Assay (HTRF-based)

This assay quantifies the intracellular accumulation of cAMP following stimulation of RXFP1 by this compound.

Methodology:

-

Cell Plating: Cells stably expressing the human RXFP1 receptor are seeded into 384-well plates and cultured overnight.

-

Compound Addition: The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, serial dilutions of this compound are added.

-

Stimulation: The plates are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

-

Detection: Cells are lysed, and Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.

-

Signal Measurement: After incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. The data are then fitted to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (AlphaScreen-based)

This assay measures the phosphorylation of ERK1/2 as a downstream marker of RXFP1 activation.

Methodology:

-

Cell Culture and Starvation: RXFP1-expressing cells are plated and then serum-starved to reduce basal levels of ERK phosphorylation.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular proteins.

-

Detection: The cell lysate is transferred to an assay plate, and AlphaScreen Acceptor beads conjugated to an anti-phospho-ERK antibody and Donor beads conjugated to an anti-total ERK antibody are added.

-

Signal Measurement: In the presence of phosphorylated ERK, the beads are brought into proximity, generating a chemiluminescent signal that is measured on a compatible plate reader.

-

Data Analysis: The signal is normalized to the total ERK levels, and the EC50 value is determined by fitting the data to a dose-response curve.

Cynomolgus Monkey Model of Heart Failure

The therapeutic potential of this compound was evaluated in a translational model of heart failure in aged, obese cynomolgus monkeys with reduced ejection fraction.[5][6]

Methodology:

-

Model Induction: Aged, obese cynomolgus monkeys are used as they naturally develop cardiac dysfunction analogous to human heart failure with reduced ejection fraction.

-

Treatment: Animals are treated with this compound or a vehicle control for a specified period (e.g., 8 weeks).

-

Efficacy Assessment: Cardiac function is monitored at baseline and at various time points during and after the treatment period using techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF).

-

Safety Monitoring: Key safety parameters, including heart rate and mean arterial blood pressure, are monitored throughout the study.

Clinical Development

This compound has successfully completed Phase I clinical trials in healthy volunteers, demonstrating that it is well-tolerated. A Phase IIb clinical trial (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure.

Conclusion

This compound is a promising, orally active, selective RXFP1 agonist with a well-defined mechanism of action and a favorable preclinical and early clinical profile. The ongoing Phase IIb trial will provide crucial data on its efficacy in treating patients with chronic heart failure. The development of this compound represents a significant step towards a novel therapeutic approach for this debilitating condition.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

AZD5462 as a relaxin H2 mimetic

An In-depth Technical Guide to AZD5462: A Novel, Orally Bioavailable Allosteric Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, selective, and orally bioavailable small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, it mimics the pharmacological effects of the endogenous peptide hormone Human Relaxin-2 (H2 relaxin), a key regulator of cardiovascular and renal physiology.[1] By activating RXFP1, this compound holds significant therapeutic promise for the treatment of chronic heart failure.[2][3] Preclinical studies have demonstrated its efficacy in improving cardiac function in relevant animal models, and it has successfully completed Phase I clinical trials in healthy volunteers, showing good safety and tolerability.[4][5] Currently, this compound is advancing into Phase IIb clinical trials to evaluate its efficacy in patients with chronic heart failure.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and developmental history.

Mechanism of Action and Signaling Pathway

This compound functions as a pharmacological mimetic of H2 relaxin by binding to an allosteric site on the RXFP1 receptor, a Class I (rhodopsin-like) G protein-coupled receptor (GPCR).[4][7] Unlike the orthosteric binding of the natural H2 relaxin peptide, this compound modulates the receptor's conformation to trigger downstream signaling.[7]

Upon activation by H2 relaxin, RXFP1 couples to multiple G proteins, including Gαs and Gαi/o, to initiate a broad range of cellular responses.[8][9] This includes the canonical Gαs-mediated activation of adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), as well as Gαi-dependent pathways.[9] this compound has been shown to activate a highly similar panel of downstream signaling pathways as H2 relaxin.[2] Key pathways implicated in the cardiovascular effects of RXFP1 activation include the Phosphoinositide 3-Kinase (PI3K) and Extracellular Signal-Regulated Kinase (ERK) pathways, leading to the activation of neuronal Nitric Oxide Synthase (nNOS) and subsequent generation of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[8][10] This cascade is crucial for mediating vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][8]

A noteworthy characteristic of this compound is that while it demonstrates agonist activity in stimulating cAMP production, it does not appear to modulate the cAMP response when co-administered with H2 relaxin.[2][3] This suggests it functions as a full allosteric agonist rather than a positive allosteric modulator (PAM), capable of activating the receptor independently of the natural ligand.

Signaling Pathway Diagram

Caption: RXFP1 signaling cascade initiated by this compound.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Activity and Properties of this compound

| Parameter | Species / System | Value | Reference |

| RXFP1 Agonist Activity | |||

| pEC50 (cAMP) | Human (CHO cells) | 7.7 | [4] |

| pEC50 (cAMP) | Human (HEK293 cells) | 7.4 | [4] |

| EC50 (cAMP) | Human | 17 nM | [2] |

| pEC50 (cAMP) | Cynomolgus (HEK293 cells) | 7.4 | [4] |

| pEC50 (cAMP) | Rat (CHO cells) | 5.29 | [4] |

| EC50 (ERK Phosphorylation) | Human | 6.3 nM | [2] |

| Plasma Protein Binding | |||

| Fraction Unbound (fu) | Human Plasma | 4.3% | [2] |

| Metabolic Stability | |||

| Intrinsic Clearance (Clint) | Human Liver Microsomes | 23 µL/min/mg | [2] |

| Intrinsic Clearance (Clint) | Human Hepatocytes | 4.8 µL/min/10^6 cells | [2] |

| Intrinsic Clearance (Clint) | Rat Hepatocytes | 11 µL/min/10^6 cells | [2] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | IV Dose | Oral Dose | Value | Reference |

| Clearance (CL) | Rat | 2 mg/kg | - | 24 mL/min/kg | [4] |

| Cynomolgus Monkey | 2 mg/kg | - | 9.1 mL/min/kg | [4] | |

| Volume of Distribution (Vd) | Rat | 2 mg/kg | - | 0.98 L/kg | [4] |

| Cynomolgus Monkey | 2 mg/kg | - | 0.56 L/kg | [4] | |

| Cmax | Rat | - | 1 mg/kg | 0.23 µM/L | [4] |

| Cynomolgus Monkey | - | 5 mg/kg | 0.94 µM/L | [4] | |

| Half-Life (t½) | Rat | 2 mg/kg | - | 1.2 hours | [4] |

| Rat | - | 1 mg/kg | 2.9 hours | [4] | |

| Cynomolgus Monkey | 2 mg/kg | - | 4.7 hours | [4] | |

| Cynomolgus Monkey | - | 5 mg/kg | 7.2 hours | [4] | |

| Oral Bioavailability (F) | Rat | - | 1 mg/kg | 58% | [4] |

| Cynomolgus Monkey | - | 5 mg/kg | 12% | [4] |

Table 3: Phase I Human Pharmacokinetic Parameters of this compound

| Parameter | Administration | Value | Reference |

| Time to Max Concentration (Tmax) | Single Ascending Dose | 0.53 - 1.75 hours | [5][8] |

| Terminal Half-Life (t½) | Single Ascending Dose | 3 - 6 hours | [5][8] |

Experimental Protocols

The following sections describe generalized protocols representative of the key experiments used to characterize this compound.

In Vitro RXFP1 Functional Assay (cAMP Accumulation)

This protocol describes a typical method for measuring cAMP production in response to RXFP1 agonism using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the RXFP1 receptor.

Materials:

-

HEK293 or CHO cells stably expressing human RXFP1.

-

Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

This compound compound stock solution in DMSO.

-

H2 Relaxin (as a positive control).

-

cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

-

Low-volume 384-well white assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture RXFP1-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells, wash with assay buffer, and resuspend in assay buffer containing PDE inhibitor to the desired density (e.g., 2,000 cells/well).

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point concentration curve is generated.

-

Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of the 384-well plate.

-

Compound Addition: Add 5 µL of the this compound serial dilutions (or control) to the wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

-

Cell Lysis and Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate conjugate (as per the kit manufacturer's instructions). This step lyses the cells and initiates the competitive binding reaction.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a preclinical species like the rat.

Objective: To determine key PK parameters (CL, Vd, t½, F) of this compound following intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

This compound formulation for IV (e.g., in saline/DMSO) and oral (e.g., in 0.5% HPMC) administration.

-

Catheters for dosing and blood sampling (e.g., jugular vein).

-

Blood collection tubes (e.g., K2-EDTA).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Preparation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.

-

Dosing:

-

IV Group (n=3): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the jugular vein catheter.

-

Oral Group (n=3): Administer a single oral gavage dose of this compound (e.g., 1 mg/kg).

-

-

Blood Sampling: Collect blood samples (~100 µL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Precipitate plasma proteins using acetonitrile (B52724) containing an internal standard.

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Drug Discovery and Development Workflow

The development of this compound was the result of a multi-year optimization campaign starting from a high-throughput screening (HTS) hit.

Drug Discovery Workflow Diagram

References

- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]

- 9. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacology of AZD5462: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD5462, a novel, orally available, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, this compound is currently under investigation as a potential treatment for heart failure. This document synthesizes available preclinical data on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile, presented in a format designed for drug development professionals.

Core Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity and Selectivity

| Parameter | Species/Cell Line | Value | Reference |

| RXFP1 Agonism (cAMP Production) | |||

| pEC50 | Human (CHO cells) | 7.7 | [1] |

| pEC50 | Human (HEK293 cells) | 7.4 | [1] |

| EC50 | Human | 17 nM | [2] |

| pEC50 | Cynomolgus Monkey (HEK293 cells) | 7.4 | [1] |

| pEC50 | Rat (CHO cells) | 5.29 | [1] |

| RXFP1 Agonism (cGMP Production) | |||

| EC50 | Not Specified | 50 nM | [2] |

| ERK Phosphorylation | |||

| EC50 | Not Specified | 6.3 nM | [2] |

| Receptor Selectivity | |||

| Activity at 7 closest GPCRs | Not Specified | > 10 µM |

Table 2: In Vitro ADME & Safety Profile

| Parameter | Species | Value | Reference |

| Metabolic Stability | |||

| Intrinsic Clearance (CLint) | Human Liver Microsomes | 23 µL/min/mg | [2] |

| Intrinsic Clearance (CLint) | Human Hepatocytes | 4.8 µL/min/10^6 cells | [2] |

| Intrinsic Clearance (CLint) | Rat Hepatocytes | 11 µL/min/10^6 cells | [2] |

| Plasma Protein Binding | |||

| Fraction Unbound (fu) | Human Plasma | 4.3% | [2] |

| Safety Pharmacology | |||

| CYP450 Enzyme Inhibition | Human | No risk of inhibition | [3] |

| hERG Toxicity | Human | No hERG toxicity risk | [3] |

| Ames Test | Not Specified | No Ames toxicity risk | [3] |

Note: Specific IC50 values for CYP450 inhibition and hERG toxicity were not available in the reviewed public domain literature, which describes a "no risk" profile.

Table 3: In Vivo Pharmacokinetics

| Parameter | Rat | Cynomolgus Monkey | Reference |

| Intravenous Dose | 2 mg/kg | 2 mg/kg | [1] |

| Clearance (CL) | 24 mL/min/kg | 9.1 mL/min/kg | [1] |

| Volume of Distribution (Vd) | 0.98 L/kg | 0.56 L/kg | [1] |

| Half-life (t1/2) | 1.2 hours | 4.7 hours | [1] |

| Oral Dose | 1 mg/kg | 5 mg/kg | [1] |

| Cmax | 0.23 µM/L | 0.94 µM/L | [1] |

| Half-life (t1/2) | 2.9 hours | 7.2 hours | [1] |

| Oral Bioavailability (F) | 58% | 12% | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of the this compound mechanism of action and experimental designs are provided below using Graphviz.

References

AZD5462 for Heart Failure Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed as a small molecule mimetic of the endogenous peptide hormone relaxin-2 (H2 relaxin), this compound holds promise as a therapeutic agent for chronic heart failure.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, experimental validation, and potential for further research and development in the context of heart failure.

Core Data Summary

The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Species | Parameter | Value | Reference |

| RXFP1 Agonism | CHO | Human | pEC50 (cAMP) | 7.7 | [4] |

| RXFP1 Agonism | HEK-293 | Human | pEC50 (cAMP) | 7.4 | [4] |

| RXFP1 Agonism | HEK-293 | Cynomolgus Monkey | pEC50 (cAMP) | 7.4 | [4] |

| RXFP1 Agonism | CHO | Rat | pEC50 (cAMP) | 5.29 | [4] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose (IV) | Dose (Oral) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | T½ (IV) (hours) | T½ (Oral) (hours) | Oral Bioavailability (%) | Reference |

| Rat | 2 mg/kg | 1 mg/kg | 24 | 0.98 | 0.23 | 1.2 | 2.9 | 58 | [4] |

| Cynomolgus Monkey | 2 mg/kg | 5 mg/kg | 9.1 | 0.56 | 0.94 | 4.7 | 7.2 | 12 | [4] |

Table 3: Phase I Clinical Trial - Pharmacokinetics in Healthy Volunteers

| Dose Administration | Doses Evaluated | Median Tmax (hours) | Geometric Mean Terminal Half-life (single dose) (hours) | Key Observation | Reference |

| Single Ascending Dose (SAD) | 20, 80, 400, 750, 1000 mg | 0.53 - 1.75 | 3 - 6 | Exposure increased more than proportionately with dose. | [5] |

| Multiple Ascending Dose (MAD) | 40, 120, 250, 500 mg BID for 10 days | Not Specified | Not Specified | Generally well-tolerated at all dose levels. | [5] |

Table 4: Preclinical Efficacy in a Heart Failure Model

| Animal Model | Treatment Duration | Key Endpoint | Observation | Reference |

| Aged, obese cynomolgus monkeys with HFrEF | 8 weeks | Left Ventricular Ejection Fraction (LVEF) | Robust improvements in LVEF observed at weeks 9, 13, and 17. | [1][2] |

| Heart Rate and Mean Arterial Blood Pressure | No significant changes observed. | [1][2] |

Signaling Pathway of this compound

This compound acts as a selective allosteric agonist at the RXFP1 receptor. Its signaling cascade is largely similar to that of the native ligand, H2 relaxin, with a notable exception: it does not appear to modulate cAMP second messenger responsiveness.[1][2] The therapeutic effects of this compound in heart failure are believed to be mediated through downstream pathways that promote vasodilation, and have anti-inflammatory and anti-fibrotic effects.

Caption: this compound signaling pathway in heart failure.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. While the full, unabridged protocols are proprietary to the conducting institutions, this section outlines the methodologies for key experiments based on available public information.

Cynomolgus Monkey Model of Heart Failure with Reduced Ejection Fraction (HFrEF)

This preclinical model was crucial for evaluating the in vivo efficacy of this compound.

-

Animal Model: Aged, obese cynomolgus monkeys were used, as they develop a cardiometabolic syndrome with reduced ejection fraction that is translationally relevant to human HFrEF.[4]

-

Treatment: this compound was administered orally for a duration of 8 weeks.[1][2]

-

Efficacy Assessment:

Caption: Workflow for preclinical efficacy testing of this compound.

Phase I Clinical Trial in Healthy Volunteers

This study was designed to assess the safety, tolerability, and pharmacokinetics of this compound in humans.

-

Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[5]

-

Participants: Healthy adult volunteers, including cohorts of Japanese descent.[5]

-

Dosing Regimens:

-

Assessments:

-

Safety and tolerability were monitored throughout the study.

-

Pharmacokinetic parameters (Cmax, Tmax, half-life) were determined from plasma concentrations of this compound.[5]

-

Caption: Workflow of the Phase I clinical trial for this compound.

Conclusion and Future Directions

This compound has demonstrated a promising preclinical profile as a selective oral RXFP1 agonist with beneficial effects on cardiac function in a relevant animal model of heart failure. Early clinical data in healthy volunteers have shown it to be generally well-tolerated. A Phase IIb clinical trial is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure.[3] The results of this trial will be critical in determining the future therapeutic potential of this compound for this patient population. Further research is warranted to fully elucidate the downstream signaling pathways of this compound and to explore its potential in different subtypes of heart failure.

References

- 1. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling profiles of H3 relaxin, H2 relaxin and R3(BΔ23–27)R/I5 acting at the relaxin family peptide receptor 3 (RXFP3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

AZD5462: An In-depth Technical Guide to its Core Intellectual Property and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property and scientific data surrounding AZD5462, a novel, orally bioavailable small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca in collaboration with Mitsubishi Tanabe Pharma, this compound is currently in clinical development for the treatment of heart failure. This document consolidates key patent information, mechanism of action, quantitative pharmacological data, and detailed experimental protocols to serve as a vital resource for professionals in the field of drug discovery and development.

Intellectual Property Landscape

The core intellectual property for this compound is primarily encapsulated in the international patent application WO2022122773A1 . This patent application establishes the composition of matter for a series of compounds, including this compound, and outlines their intended use as RXFP1 modulators for treating cardiovascular and renal diseases.

Key Patent Details:

| Patent Identifier | Title | Priority Date | Publication Date | Applicant/Assignee |

| WO2022122773A1 | 4-(2-Fluoro-4-methoxy-5-(3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as RXFP1 modulators for the treatment of heart failure | December 8, 2020 | June 16, 2022 | AstraZeneca AB |

The patent discloses a broad genus of compounds and specifically claims this compound, providing protection for its chemical structure, pharmaceutical compositions containing it, and its use in treating conditions such as heart failure with preserved, mid-range, and reduced ejection fraction, as well as chronic and acute kidney disease.[1] Another patent application, WO2023237512A, suggests potential future developments, including combination therapies of this compound with other cardiovascular drugs like dapagliflozin.[2]

Mechanism of Action and Signaling Pathway

This compound is a selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR). The natural ligand for RXFP1 is the hormone relaxin-2, which plays a crucial role in cardiovascular and renal physiology.[2] Activation of RXFP1 is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects.[2]

Upon binding, this compound activates downstream signaling cascades that mimic those of the endogenous ligand, relaxin-2. Key signaling events include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4] These pathways are central to the therapeutic effects observed in preclinical models, such as improved cardiac function and vasodilation.[2]

Caption: Signaling pathway of this compound via the RXFP1 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, compiled from publicly available sources.

Table 1: In Vitro Potency and Activity

| Assay Type | Cell Line | Species | Parameter | Value | Reference |

| cAMP Production | CHO | Human | pEC₅₀ | 7.7 | [2] |

| cAMP Production | HEK-293 | Human | pEC₅₀ | 7.4 | [2] |

| cAMP Production | HEK-293 | Cynomolgus Monkey | pEC₅₀ | 7.4 | [2] |

| cAMP Production | CHO | Rat | pEC₅₀ | 5.29 | [2] |

| cAMP Production | - | - | EC₅₀ | 17 nM | [3] |

| cGMP Production | - | - | EC₅₀ | 50 nM | [3] |

| ERK Phosphorylation | - | - | EC₅₀ | 6.3 nM | [3] |

Table 2: In Vitro ADME and Safety Profile

| Parameter | Species | Value | Reference |

| Human Plasma Protein Binding (unbound) | Human | 4.3% | [3] |

| Microsomal Stability (Cl_int) | Human | 23 µL/min/mg | [3] |

| Hepatocyte Stability (Cl_int) | Human | 4.8 µL/min/10⁶ cells | [3] |

| Hepatocyte Stability (Cl_int) | Rat | 11 µL/min/10⁶ cells | [3] |

| CYP450 Inhibition | Human | No risk identified | [4] |

| hERG Toxicity | Human | No risk identified | [4] |

| Ames Mutagenicity | - | No risk identified | [4] |

Table 3: In Vivo Pharmacokinetics

| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | Cₘₐₓ (µM/L) | F (%) | Reference |

| Rat | IV | 1 | 1.2 | 24 | 0.98 | - | - | [2] |

| PO | 2 | 2.9 | - | - | 0.23 | 58% | [2] | |

| Cynomolgus Monkey | IV | 2 | 4.7 | 9.1 | 0.56 | - | - | [2] |

| PO | 5 | 7.2 | - | - | 0.94 | 12% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound. These protocols are based on information from scientific publications and are intended for research professionals.

cAMP Production Assay

This assay quantifies the ability of this compound to stimulate cAMP production in cells expressing the RXFP1 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human RXFP1 receptor are cultured in appropriate media (e.g., F-12K or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Cell Plating: Cells are seeded into 384-well plates at a density of 2,000-5,000 cells per well and incubated overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor such as 500 µM IBMX to prevent cAMP degradation.

-

Cell Stimulation: The culture medium is removed, and cells are incubated with the compound dilutions for 30-60 minutes at 37°C.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based assay. The HTRF signal is inversely proportional to the cAMP concentration.

-

Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP based on a standard curve. Dose-response curves are generated using non-linear regression to determine pEC₅₀ values.

ERK Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway by quantifying the phosphorylation of ERK1/2.

-

Cell Culture and Plating: Cells expressing RXFP1 are seeded in 96-well or 384-well plates and grown to 80-90% confluency.

-

Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved for 4-12 hours prior to the assay.

-

Compound Stimulation: Cells are treated with serial dilutions of this compound for 5-10 minutes at 37°C.

-

Cell Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

Detection: The level of phosphorylated ERK1/2 (p-ERK) and total ERK in the cell lysates is quantified. This can be done via various methods:

-

Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies for p-ERK and total ERK, followed by a labeled secondary antibody for detection.

-

In-Cell Western™ or AlphaLISA®: These are plate-based immunoassays that allow for higher throughput quantification of p-ERK relative to total ERK.

-

-

Data Analysis: The p-ERK signal is normalized to the total ERK signal. Dose-response curves are plotted to calculate EC₅₀ values.

In Vivo Pharmacokinetic (PK) Study